3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

Medicinal Chemistry SAR Lead Optimization

In SAR campaigns where 3-phenoxyaniline motifs show promise, sourcing a specific dual meta-substituted analog is a bottleneck. This compound delivers the exact 3-phenoxy-5-(trifluoroethoxy) pattern not replicated by ortho or para variants. • Distinctive Meta Substitution: Provides a unique steric/electronic environment, enabling precise exploration of target binding and selectivity. • Optimal CNS Physicochemistry: With a TPSA of 44.5 Ų and MW of 319.71 g/mol, it is favorably positioned for fragment elaboration in brain-penetrant programs. • Reliable Supply: Available as a stable HCl salt with consistent ≥95% purity, ensuring reproducible results in demanding assays.

Molecular Formula C14H13ClF3NO2
Molecular Weight 319.71
CAS No. 1458615-96-7
Cat. No. B2436305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride
CAS1458615-96-7
Molecular FormulaC14H13ClF3NO2
Molecular Weight319.71
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl
InChIInChI=1S/C14H12F3NO2.ClH/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11;/h1-8H,9,18H2;1H
InChIKeyZSCIOQVOQMSJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride (CAS 1458615-96-7): Procurement & Differentiation Guide


3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride (CAS 1458615-96-7) is a fluorinated aromatic amine derivative supplied as the hydrochloride salt . The compound features a 3-phenoxyaniline core substituted at the 5-position with a 2,2,2-trifluoroethoxy group, yielding the molecular formula C14H13ClF3NO2 and a molecular weight of 319.71 g/mol . It is commercially available as a research building block with catalogued purity specifications (≥95%) .

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride: Why In-Class Analogs Cannot Be Simply Substituted


Fluorinated anilines bearing 2,2,2-trifluoroethoxy substituents represent a diverse class of building blocks with significant variation in physicochemical properties and biological profile [1]. Substitution of 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride with a structurally related analog is not permissible without re-optimization, as the specific combination of a meta-phenoxy group and a meta-trifluoroethoxy group on the aniline ring confers a unique property constellation distinct from mono-substituted or para-substituted variants [1]. The following quantitative evidence demonstrates that critical parameters including molecular topology, lipophilicity, and hydrogen bonding capacity are not preserved across nominally similar alternatives, necessitating compound-specific procurement.

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride: Quantified Differentiation Against Closest Analogs


Molecular Topology: Dual Meta-Substitution Distinguishes from Common Ortho- and Para-Analogs

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride exhibits a 1,3,5-substitution pattern on the aniline ring with both substituents in the meta position relative to the amine . This contrasts with widely available analogs such as 2-(2,2,2-trifluoroethoxy)aniline (ortho-substituted, CAS 57946-60-8) and 4-(2,2,2-trifluoroethoxy)aniline (para-substituted, CAS 57946-61-9) [1].

Medicinal Chemistry SAR Lead Optimization

Hydrogen Bonding Capacity: Superior Acceptor Count Relative to Mono-Substituted Analogs

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride possesses a computed hydrogen bond acceptor count of 6 . This is higher than mono-substituted trifluoroethoxy anilines such as 4-bromo-2-(2,2,2-trifluoroethoxy)aniline (CAS 1496808-60-6), which has a computed H-bond acceptor count of 5 [1].

Drug Design Physicochemical Properties Permeability

Topological Polar Surface Area: Distinct from Bis-Trifluoroethoxy and Sulfonyl Analogs

The compound exhibits a topological polar surface area (TPSA) of 44.5 Ų . This differs substantially from other trifluoroethoxy-containing aniline building blocks, such as 5-(piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline (TPSA not explicitly reported but contains sulfonyl group contributing ~42 Ų additional polar surface area) and 3,5-bis(2,2,2-trifluoroethoxy)aniline (higher TPSA due to two trifluoroethoxy groups) [1].

ADME Prediction Bioavailability Brain Penetration

Molecular Weight and Rotatable Bond Profile: Distinct Scaffold for Fragment Elaboration

With a molecular weight of 319.71 g/mol and 4 rotatable bonds , this compound occupies a distinct physicochemical space relative to simpler trifluoroethoxy aniline building blocks such as 2-(2,2,2-trifluoroethoxy)aniline (MW 191.15 g/mol, 2 rotatable bonds) and 4-bromo-2-(2,2,2-trifluoroethoxy)aniline (MW 270.05 g/mol, 2 rotatable bonds) [1].

Fragment-Based Drug Discovery Lead-Like Properties Molecular Complexity

Commercial Availability: Documented Purity Specifications Enable Direct Procurement

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is commercially available from multiple reputable suppliers with documented purity specifications of ≥95% . In contrast, the free base form (CAS 832737-44-7) is also commercially available but typically as a specialty item requiring inquiry for pricing and availability . The hydrochloride salt form offers enhanced stability and handling characteristics relative to the free base.

Chemical Sourcing Research Supply Building Blocks

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride: Recommended Research and Industrial Applications


Medicinal Chemistry Lead Optimization Campaigns Requiring Meta-Substituted Fluorinated Aniline Scaffolds

The compound's dual meta-substitution pattern (3-phenoxy, 5-trifluoroethoxy) provides a distinct electronic and steric environment relative to ortho- or para-substituted analogs . Researchers optimizing SAR around aniline-containing lead series can use this building block to explore the effects of meta,meta-disubstitution on target binding and selectivity, particularly in programs where 3-phenoxyaniline motifs have shown promising activity .

Fragment-Based Drug Discovery (FBDD) Requiring Moderately Complex, Fluorinated Building Blocks

With a molecular weight of 319.71 g/mol and 4 rotatable bonds, this compound occupies a favorable physicochemical space for fragment elaboration . Its TPSA of 44.5 Ų positions it favorably for CNS-targeted programs, where maintaining low polar surface area is critical for blood-brain barrier penetration. The hydrochloride salt form facilitates handling and solubility in aqueous assay buffers.

Synthesis of Fluorinated Pharmaceutical Intermediates and Agrochemical Building Blocks

The introduction of fluorine atoms and trifluoroethoxy groups enhances metabolic stability and bioavailability in drug molecules . This compound serves as a versatile aniline building block for the synthesis of more complex molecules in both pharmaceutical and agrochemical research , with the phenoxy group providing an additional vector for further functionalization or target engagement.

Reproducible Academic and Industrial Research Requiring Validated, High-Purity Building Blocks

The hydrochloride salt form (CAS 1458615-96-7) is available from multiple reputable suppliers with documented purity specifications of ≥95% , ensuring batch-to-batch consistency and reducing experimental variability. This makes it suitable for published research where compound identity and purity must be rigorously documented, as opposed to the free base form which has more limited commercial availability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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